molecular formula C14H25N B14421972 3-Butyladamantan-1-amine CAS No. 80904-85-4

3-Butyladamantan-1-amine

Cat. No.: B14421972
CAS No.: 80904-85-4
M. Wt: 207.35 g/mol
InChI Key: KUNFZDMYUIQERL-UHFFFAOYSA-N
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Description

3-Butyladamantan-1-amine is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure. This compound features a butyl group attached to the adamantane framework, with an amine group at the first position. The adamantane structure imparts significant stability and rigidity, making its derivatives valuable in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyladamantan-1-amine typically involves the functionalization of adamantane. One common method is the alkylation of adamantane, followed by amination. For instance, adamantane can be reacted with butyl bromide in the presence of a strong base to introduce the butyl group. Subsequent amination can be achieved using ammonia or an amine source under suitable conditions .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of transition metal catalysts, such as palladium or nickel, can facilitate the alkylation and amination steps. These methods are optimized for large-scale production, ensuring high purity and consistent quality .

Chemical Reactions Analysis

Types of Reactions: 3-Butyladamantan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Butyladamantan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Butyladamantan-1-amine involves its interaction with biological targets, such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. In neurological applications, it may influence neurotransmitter release and uptake, contributing to its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-Butyladamantan-1-amine’s unique structure, combining the stability of adamantane with the functional versatility of an amine and a butyl group, makes it particularly valuable in applications requiring both rigidity and reactivity. Its hydrophobic nature and ability to engage in various chemical reactions further enhance its utility in diverse fields .

Properties

CAS No.

80904-85-4

Molecular Formula

C14H25N

Molecular Weight

207.35 g/mol

IUPAC Name

3-butyladamantan-1-amine

InChI

InChI=1S/C14H25N/c1-2-3-4-13-6-11-5-12(7-13)9-14(15,8-11)10-13/h11-12H,2-10,15H2,1H3

InChI Key

KUNFZDMYUIQERL-UHFFFAOYSA-N

Canonical SMILES

CCCCC12CC3CC(C1)CC(C3)(C2)N

Origin of Product

United States

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